molecular formula C19H25N3O2 B6979894 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea

1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea

Cat. No.: B6979894
M. Wt: 327.4 g/mol
InChI Key: ZKLMLVINHBBSMD-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups and a phenyl ring substituted with a methoxyethyl group

Properties

IUPAC Name

1-[2-(3,5-dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-10-14(2)18(21-12-13)8-9-20-19(23)22-17-7-5-6-16(11-17)15(3)24-4/h5-7,10-12,15H,8-9H2,1-4H3,(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMLVINHBBSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCNC(=O)NC2=CC=CC(=C2)C(C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea typically involves the reaction of 3,5-dimethyl-2-pyridinecarboxaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted urea derivatives .

Scientific Research Applications

1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-phenylurea
  • 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(methoxyphenyl)urea
  • 1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(ethyl)phenyl]urea

Uniqueness

1-[2-(3,5-Dimethylpyridin-2-yl)ethyl]-3-[3-(1-methoxyethyl)phenyl]urea is unique due to the presence of both a dimethylpyridine and a methoxyethylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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